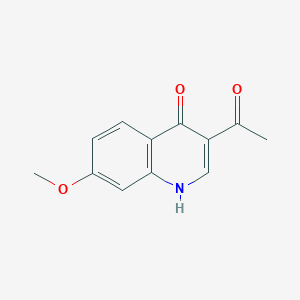
3-(1-ethylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The addition of the 1-ethylpyrrolidin-2-yl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the 1-ethylpyrrolidin-2-yl group. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequently, the 1-ethylpyrrolidin-2-yl group can be introduced via nucleophilic substitution or reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring, potentially leading to the formation of different stereoisomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core .
科学的研究の応用
3-(1-Ethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
作用機序
The mechanism of action of 3-(1-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways .
類似化合物との比較
3-(1-Methylpyrrolidin-2-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Ethylpyrrolidin-2-yl)pyridine: Similar pyrrolidine substitution but with a pyridine ring instead of an indole ring.
Uniqueness: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct pharmacological properties. The ethyl group on the pyrrolidine ring can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy .
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
3-(1-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3 |
InChIキー |
PWMNSDRIYDELME-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)


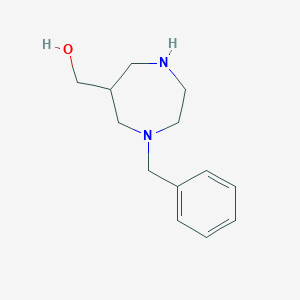
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
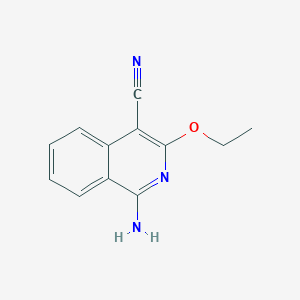


![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
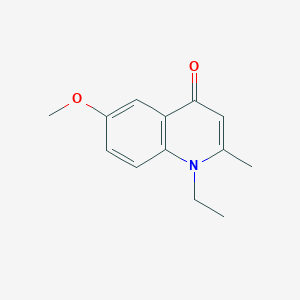

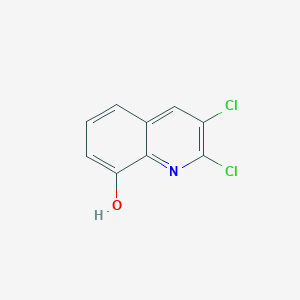
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
